molecular formula C11H11NO3 B14724092 Cyano(phenyl)methyl ethyl carbonate CAS No. 6443-66-9

Cyano(phenyl)methyl ethyl carbonate

Cat. No.: B14724092
CAS No.: 6443-66-9
M. Wt: 205.21 g/mol
InChI Key: MDFOBVDBSJPDRP-UHFFFAOYSA-N
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Description

Cyano(phenyl)methyl ethyl carbonate is an organic compound that features a cyano group (–CN) attached to a phenyl ring, which is further connected to a methyl ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyano(phenyl)methyl ethyl carbonate typically involves the reaction of cyanoacetic acid derivatives with phenylmethyl ethyl carbonate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyano(phenyl)methyl ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyano(phenyl)methyl ethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyano(phenyl)methyl ethyl carbonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would be determined by its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its cyano and carbonate functionalities .

Properties

CAS No.

6443-66-9

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

[cyano(phenyl)methyl] ethyl carbonate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)15-10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3

InChI Key

MDFOBVDBSJPDRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C#N)C1=CC=CC=C1

Origin of Product

United States

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